molecular formula C26H30ClFN4O4 B2646487 5-(1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide CAS No. 1189696-55-6

5-(1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide

Cat. No.: B2646487
CAS No.: 1189696-55-6
M. Wt: 517
InChI Key: KHCSBXLVJQWUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative characterized by a 3-chloro-4-fluorophenyl substituent, a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core, and an N-isopentylpentanamide side chain. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

5-[1-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClFN4O4/c1-17(2)12-13-29-23(33)9-5-6-14-31-25(35)19-7-3-4-8-22(19)32(26(31)36)16-24(34)30-18-10-11-21(28)20(27)15-18/h3-4,7-8,10-11,15,17H,5-6,9,12-14,16H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCSBXLVJQWUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide , also known as Afatinib dimaleate, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in treating various malignancies associated with these receptors.

Afatinib functions by binding irreversibly to the EGFR and HER2 receptors, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancers where these receptors are overexpressed or mutated.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of Afatinib on various cancer cell lines. For instance, a study reported that compounds with similar structural features exhibited significant cytotoxicity against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
A5495.9 ± 1.7
SW-4802.3 ± 0.91
MCF-75.65 ± 2.33

These results suggest that Afatinib and its analogs can induce apoptosis and cell cycle arrest, particularly in the S phase of the cell cycle .

Case Studies

  • Lung Cancer Treatment : In clinical trials, Afatinib has shown efficacy in patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations. The drug's ability to provide a durable response has positioned it as a critical option in targeted therapy for NSCLC.
  • Combination Therapies : Research indicates that combining Afatinib with other therapeutic agents may enhance its effectiveness. For example, studies have explored its use alongside chemotherapy and immunotherapy agents to overcome resistance mechanisms in aggressive tumors.

Toxicity and Side Effects

While Afatinib is effective, it is also associated with several side effects, including diarrhea, skin rash, and stomatitis. Understanding these adverse effects is crucial for optimizing patient management during treatment.

In Vitro Studies

In vitro studies have highlighted the importance of specific molecular interactions in enhancing the biological activity of Afatinib. Molecular docking studies have identified key residues involved in binding affinity, such as Arg 817 and Lys 721, which play pivotal roles in the drug's potency against EGFR .

In Vivo Studies

Animal models have been employed to further investigate the therapeutic potential of Afatinib. These studies typically assess tumor growth inhibition and overall survival rates following treatment with Afatinib compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound’s quinazolinone core is shared with several analogs, but its substitution pattern distinguishes it:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) References
Target Compound Quinazolinone 3-Chloro-4-fluorophenyl, N-isopentylpentanamide ~505.9 (estimated) N/A
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone 4-Chlorophenyl, sulfamoylphenyl, sulfanyl 488.9
N-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide Quinazolinone Phenyl, acetamide 345.4
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo-pyrimidine Chromen-4-one, fluorophenyl, sulfonamide 589.1

Key Observations :

  • The target compound ’s N-isopentylpentanamide chain likely confers greater lipophilicity (logP ~3.5 estimated) compared to shorter-chain analogs like the acetamide in .
  • The 3-chloro-4-fluorophenyl group may enhance target binding affinity over unhalogenated phenyl groups (e.g., in ) due to increased electron-withdrawing effects and steric fit .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The isopentylpentanamide chain may reduce aqueous solubility compared to sulfamoyl or acetamide groups in .
  • Binding Affinity: Quinazolinones with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced kinase inhibition (IC₅₀ values in the nM range for EGFR inhibitors) . The target compound’s dual chloro-fluoro substitution may further optimize binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.